molecular formula C27H44O3 B8074931 Calcitriol impurities A-d6

Calcitriol impurities A-d6

Cat. No.: B8074931
M. Wt: 422.7 g/mol
InChI Key: GMRQFYUYWCNGIN-OJAIRNMWSA-N
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Description

Calcitriol Impurities A-d6 is a deuterated isotopologue of Calcitriol Impurity A, a structural analog of calcitriol (1α,25-dihydroxyvitamin D₃), the biologically active form of vitamin D₃. Calcitriol Impurity A is characterized by an additional methylene group at the C4 position of the cyclohexane ring and modifications in the side chain, which alter its receptor-binding affinity compared to calcitriol . The deuterated form (A-d6) is primarily utilized as an internal standard in mass spectrometry for precise quantification of calcitriol and its impurities in pharmaceutical formulations . Unlike therapeutic analogs, this compound lacks significant biological activity but serves critical roles in analytical quality control and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcitriol impurities A-d6 involves the incorporation of deuterium atoms into the calcitriol impurity A molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of calcitriol impurity A can result in the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Chromatographic Purification: High-performance liquid chromatography (HPLC) is often used to purify the final product and separate it from other impurities.

Chemical Reactions Analysis

Types of Reactions

Calcitriol impurities A-d6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Deuterium atoms in the compound can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reactions: These reactions may involve reagents such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Therapeutic Applications

Calcitriol and its deuterated derivatives like Calcitriol Impurity A-d6 are primarily used in treating various conditions related to bone health and metabolic disorders.

1.1 Osteoporosis Treatment
Calcitriol is widely recognized for its role in managing postmenopausal osteoporosis. Studies indicate that it helps improve bone density and reduce fracture risk by enhancing calcium absorption in the intestines and promoting bone mineralization . The deuterated form can serve as a stable internal standard for quantifying calcitriol levels in serum, facilitating pharmacokinetic studies that inform dosing regimens .

1.2 Renal Osteodystrophy Management
In patients with chronic kidney disease, calcitriol is essential for managing renal osteodystrophy—a condition characterized by imbalanced calcium and phosphate metabolism. The use of Calcitriol Impurity A-d6 in clinical settings allows for precise monitoring of calcitriol levels, thereby optimizing treatment outcomes .

1.3 Cancer Therapy
Recent research has explored the potential of calcitriol in oncology. It has shown promise as an adjunctive treatment in breast cancer therapies, where it may enhance the efficacy of chemotherapy agents by modulating tumor microenvironments . The deuterated impurity can aid in understanding metabolic pathways involved in calcitriol's anticancer effects through advanced analytical techniques.

Analytical Applications

The accurate quantification of calcitriol and its impurities is critical for both clinical and pharmaceutical applications. Calcitriol Impurity A-d6 serves as an important analytical tool.

2.1 Liquid Chromatography-Mass Spectrometry (LC-MS)
Calcitriol Impurity A-d6 is frequently used as an internal standard in LC-MS methods for measuring calcitriol levels in biological samples. Its unique isotopic signature allows for high specificity and sensitivity in detecting low concentrations of calcitriol, which is vital for pharmacokinetic studies .

2.2 Quality Control in Pharmaceuticals
The presence of impurities can significantly affect drug efficacy and safety. Regulatory bodies like the U.S. Pharmacopeia (USP) require stringent quality control measures to monitor impurities like Calcitriol Impurity A-d6 during the manufacturing process of calcitriol formulations . This ensures that the final product meets safety standards while maintaining therapeutic effectiveness.

Mechanism of Action

Calcitriol impurities A-d6 exerts its effects by mimicking the behavior of calcitriol impurity A. The mechanism involves:

    Binding to Vitamin D Receptor (VDR): Calcitriol binds to the VDR, a nuclear receptor, which then forms a heterodimer with the retinoid X receptor (RXR).

    Gene Regulation: The VDR-RXR complex binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription.

    Non-Genomic Actions: Calcitriol can also exert rapid non-genomic effects through membrane-associated VDRs, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Calcitriol

Calcitriol derivatives and analogs, such as PRI-2191, PRI-2205, and inecalcitol, exhibit modifications in the side chain or hydroxylation patterns to enhance stability or receptor selectivity. Key differences include:

Compound Structural Modification VDR Binding Affinity IC₅₀ (nM) in Leukemic Cells Hypercalcemic Risk
Calcitriol Native 1α,25-dihydroxy structure 1.0 (Reference) 1–10 High
PRI-2191 24-Oxo modification 0.8× Calcitriol 0.1–1.0 Moderate
PRI-2205 22-Oxa substitution 0.5× Calcitriol 0.01–0.1 Low
Inecalcitol Side-chain fluorination 2.0× Calcitriol 0.05–0.5 High
Calcitriol Impurity A C4 methylene addition <0.1× Calcitriol >1000 Negligible

Sources :

  • PRI-2191 and PRI-2205 : These analogs demonstrate 10–100× greater antiproliferative activity than calcitriol in leukemic cell lines (HL-60, MV4-11) while reducing hypercalcemia risk via altered catabolism .
  • Inecalcitol : Despite higher VDR affinity, its hypercalcemic effects remain inseparable from anticancer activity, limiting therapeutic utility .
  • Calcitriol Impurity A : Structural deviations result in minimal VDR activation, rendering it pharmacologically inert .

Deuterated Compounds

Deuterated analogs like Calcitriol Impurities A-d6 are engineered to enhance metabolic stability and analytical precision. Key distinctions:

Property This compound Calcitriol-d6 (Deuterated Calcitriol)
Deuterium Position Side chain and ring Side chain only
Role Analytical standard Metabolic tracer
Bioactivity None Retains native VDR activity
Applications Impurity profiling Pharmacokinetic studies

Sources :

  • Calcitriol-d6 : Retains biological activity and is used to study calcitriol’s pharmacokinetics without isotopic interference .
  • A-d6 : Serves exclusively as a reference standard due to its inertness, ensuring accurate detection of impurities during drug manufacturing .

Other Vitamin D Metabolites and Impurities

  • Calcipotriol : A synthetic analog with a cyclopropane ring, used topically for psoriasis. It exhibits 100× lower hypercalcemic risk but comparable VDR activation .
  • Ergocalciferol (D₂) : Less potent than cholecalciferol (D₃) due to reduced binding to vitamin D-binding protein (DBP), especially with intermittent dosing .
  • Calcitriol Impurity D: Another process-related impurity with altered hydroxylation patterns, showing negligible receptor binding .

Key Research Findings

Anticancer Activity

  • Calcitriol analogs (e.g., PRI-2191) reduce squamous cell carcinoma (SCC) incidence by 40% in murine models, with invasive SCC rates dropping from 25% (control) to 0% (calcitriol-treated) .
  • In contrast, impurities like A-d6 lack antiproliferative effects, confirming their role as non-therapeutic entities .

Bone Health

Immunomodulation

  • Calcitriol upregulates Arg1 in tumor-associated macrophages, promoting an anti-inflammatory phenotype. Analogs like PRI-2205 suppress iNOS, further attenuating inflammation .

Biological Activity

Calcitriol impurities A-d6, a deuterated form of calcitriol, is primarily utilized in research settings to study the biological activity and metabolic pathways of vitamin D. This article delves into the biological activity of this compound, highlighting its role in calcium homeostasis, bone metabolism, and its potential therapeutic applications.

Overview of Calcitriol and Its Impurities

Calcitriol, or 1α,25-dihydroxyvitamin D3, is the active metabolite of vitamin D3. It plays a crucial role in regulating calcium and phosphate metabolism in the body. The introduction of deuterium atoms in this compound allows for enhanced tracking in metabolic studies without altering the biological activity associated with vitamin D signaling pathways .

Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues. This binding initiates a cascade of cellular events that regulate:

  • Calcium Homeostasis : Increases intestinal absorption of calcium and phosphorus.
  • Bone Metabolism : Stimulates osteoclast differentiation and activity, promoting bone resorption.
  • Immune Function : Modulates immune responses, influencing the activity of immune cells .

Key Biological Activities

The biological activities of this compound include:

  • Calcium Regulation : Essential for maintaining serum calcium levels.
  • Bone Health : Promotes bone mineralization and prevents conditions like osteoporosis.
  • Antitumor Effects : Exhibits antiproliferative effects on various cancer cell lines, including prostate and breast cancer .

Research Applications

This compound is primarily used as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature minimizes matrix effects, allowing for accurate quantification of calcitriol levels in biological samples .

Comparative Analysis with Other Vitamin D Compounds

The following table summarizes the characteristics of this compound compared to other related compounds:

CompoundMolecular FormulaUnique Features
CalcitriolC27H44O3Active form of vitamin D3; regulates calcium metabolism
CholecalciferolC27H44OPrecursor to calcitriol; requires hydroxylation
ErgocalciferolC28H46O2Plant-derived form of vitamin D2
25-Hydroxyvitamin DC27H44O3Major circulating form; precursor to calcitriol
This compoundC27D6H38O3Deuterated form used for metabolic tracing

Study on Metabolic Pathways

Research has shown that incorporating this compound into cell culture experiments allows scientists to trace the fate of calcitriol within cells. This has provided insights into the mechanisms of vitamin D activation, degradation, and interaction with VDR .

Antitumor Activity Investigation

A study demonstrated that calcitriol exhibits significant anti-tumor activity across various malignancies. In vitro studies indicated that calcitriol induces apoptosis and cell cycle arrest in cancer cells, suggesting its potential as an adjunct therapy in oncology .

Q & A

Basic Research Questions

Q. What analytical methods are recommended by pharmacopeial standards for identifying and quantifying Calcitriol impurities A-d6?

The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method for impurity profiling. Key parameters include:

  • Chromatographic conditions : Use a C18 column with a mobile phase gradient of acetonitrile and water.
  • Detection : UV at 265 nm for calcitriol and its impurities.
  • System suitability : Resolution ≥0.4 between calcitriol and pre-calcitriol (equilibrium species), and ≤4% RSD for peak response ratios .
  • Quantification : Impurities are calculated relative to the main peak, with thresholds of ≤0.5% for individual impurities and ≤1.0% for total impurities. Peaks <0.1% of the main peak are disregarded .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Storage : Keep in tightly sealed containers at controlled room temperature (20–25°C) to prevent degradation. Avoid exposure to light and moisture .
  • Safety protocols : Use PPE (gloves, lab coats, safety goggles) to mitigate risks of skin/eye irritation (GHS Category 2) and respiratory sensitization (H335). Work under fume hoods to minimize aerosol formation .

Q. What structural characterization techniques are validated for distinguishing this compound from the parent compound?

  • Spectroscopic methods : IR and NMR (¹H, ¹³C) to identify functional groups and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (C₂₈H₄₆O₃, MW 430.66) and isotopic patterns (deuterated analogs) .
  • Chromatographic cross-validation : Compare retention times and peak purity against USP reference standards .

Advanced Research Questions

Q. How can researchers resolve co-elution of this compound with structurally similar analogs during HPLC analysis?

  • Method optimization : Adjust mobile phase pH or gradient slope to enhance separation.
  • Advanced detectors : Use tandem MS (LC-MS/MS) for selective ion monitoring, particularly for deuterated impurities (e.g., A-d6 vs. non-deuterated analogs).
  • Forced degradation studies : Expose the compound to heat, light, or oxidative stress to generate degradation products, aiding in impurity identification .

Q. What experimental strategies address contradictions in impurity profiles between synthetic batches of Calcitriol A-d6?

  • Root-cause analysis : Investigate synthetic pathways for intermediate instability (e.g., epimerization during hydroxylation).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and impurity formation in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize reaction conditions (temperature, catalyst concentration) and minimize side products .

Q. How can researchers validate a stability-indicating method for this compound under varied storage conditions?

  • Forced degradation : Exhaustively degrade the compound under acidic, basic, oxidative, and photolytic conditions.
  • Specificity : Demonstrate baseline separation between degradation products and impurities using orthogonal methods (e.g., HPLC vs. UPLC).
  • Robustness testing : Evaluate method performance under deliberate variations in flow rate, column temperature, and mobile phase composition .

Q. What pharmacological implications arise from trace levels of this compound in preclinical studies?

  • Receptor binding assays : Assess whether impurities antagonize or potentiate vitamin D receptor (VDR) activation (IC₅₀ for calcitriol: 1 nM).
  • In vivo models : Compare pharmacokinetic profiles (Cmax, AUC) of pure calcitriol vs. impurity-spiked formulations in rodent CKD models .
  • Dose-response studies : Determine if impurities alter calcitriol’s efficacy in regulating osteocalcin or fibroblast growth factor-23 (FGF-23) .

Q. Methodological Best Practices

Q. How should researchers design a study to compare impurity profiles across different synthetic routes for Calcitriol A-d6?

  • Comparative chromatography : Analyze batches synthesized via divergent pathways (e.g., photochemical vs. enzymatic hydroxylation).
  • Multivariate analysis : Apply principal component analysis (PCA) to chromatographic datasets to cluster impurities by origin.
  • Reference standards : Use USP Calcitriol RS and in-house impurity standards for cross-validation .

Q. What criteria define the acceptable uncertainty range for quantifying low-abundance impurities (<0.1%) in Calcitriol A-d6?

  • Limit of Quantification (LOQ) : Establish via signal-to-noise ratios (S/N ≥10) and precision studies (≤15% RSD).
  • Uncertainty budgeting : Account for instrument variability, sample preparation errors, and matrix effects in final impurity reports .

Q. How can isotopic labeling (e.g., deuterium in A-d6) impact metabolic stability studies of Calcitriol impurities?

  • Metabolic trapping : Use LC-MS/MS to track deuterium retention in hepatocyte incubations, identifying sites of enzymatic oxidation.
  • Kinetic isotope effects (KIE) : Compare half-lives (t½) of deuterated vs. non-deuterated impurities to assess metabolic liability .

Properties

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQFYUYWCNGIN-OJAIRNMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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